CEase Inhibitory Potency: 5-Benzylidenerhodanine vs. Thiazolidinedione Analog
In a direct comparison of the lead scaffolds, 5-benzylidenerhodanine (compound 4a) demonstrated a 3.3-fold greater inhibitory potency against pancreatic cholesterol esterase (CEase) than its analogous 5-benzylidene-2,4-thiazolidinedione (compound 4b), where the core sulfur atom is replaced by oxygen [1]. This quantifiable difference in IC50 value highlights the significant impact of the 2-thioxo group on target engagement.
| Evidence Dimension | CEase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.76 µM |
| Comparator Or Baseline | 5-Benzylidene-2,4-thiazolidinedione: 5.89 µM |
| Quantified Difference | 3.3-fold more potent |
| Conditions | In vitro enzymatic assay using human pancreatic CEase |
Why This Matters
For research programs targeting CEase, the 3.3-fold higher potency of the rhodanine scaffold provides a superior starting point for lead optimization, potentially reducing the required concentration for in vitro and in vivo studies.
- [1] Heng, S., et al. (2011). New cholesterol esterase inhibitors based on rhodanine and thiazolidinedione scaffolds. Bioorganic & Medicinal Chemistry, 19(24), 7453-7463. DOI: 10.1016/j.bmc.2011.10.042 View Source
